molecular formula C6H14ClNO2 B2376204 ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride CAS No. 1315590-91-0

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B2376204
CAS No.: 1315590-91-0
M. Wt: 167.63
InChI Key: JZJNYGFWGCTQFQ-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of appropriate cyclic or acyclic precursors under specific conditions to form the pyrrolidine ring . The process may involve the use of reagents such as alkyl halides, amines, and alcohols. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with anticancer activity .

Comparison with Similar Compounds

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJNYGFWGCTQFQ-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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